![molecular formula C17H13ClN2O4 B5194894 4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5194894.png)
4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as Celecoxib and is used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it blocks the enzyme responsible for the production of prostaglandins that cause inflammation and pain.
Mechanism of Action
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the COX-2 enzyme, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
Celecoxib has been shown to reduce inflammation and pain in various inflammatory conditions. It has also been shown to have a lower risk of gastrointestinal side effects compared to other 4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid. Celecoxib has been studied for its potential use in the prevention of colon cancer and other types of cancer.
Advantages and Limitations for Lab Experiments
Celecoxib has been widely used in laboratory experiments to study its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in various animal models. However, Celecoxib has been associated with cardiovascular side effects, which limit its use in certain experiments.
Future Directions
1. Further studies are needed to determine the long-term safety and efficacy of Celecoxib in the treatment of various inflammatory conditions.
2. Studies are needed to determine the potential use of Celecoxib in the prevention of colon cancer and other types of cancer.
3. Further studies are needed to determine the optimal dosage and duration of treatment with Celecoxib.
4. Studies are needed to determine the potential use of Celecoxib in the treatment of other inflammatory conditions such as psoriasis and inflammatory bowel disease.
5. Further studies are needed to determine the potential use of Celecoxib in combination with other drugs for the treatment of various conditions.
Synthesis Methods
The synthesis of Celecoxib involves the reaction of 4-benzyloxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-(methylsulfonyl)phenylhydrazine to form 4-(4-(methylsulfonyl)phenylhydrazono)benzoic acid. Finally, the compound is cyclized with pyrrolidine-2,5-dione to form Celecoxib.
Scientific Research Applications
Celecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Celecoxib has also been studied for its potential use in the prevention of colon cancer and other types of cancer.
properties
IUPAC Name |
4-[3-(4-chloroanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-11-3-5-12(6-4-11)19-14-9-15(21)20(16(14)22)13-7-1-10(2-8-13)17(23)24/h1-8,14,19H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFPUUYIBBJCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.